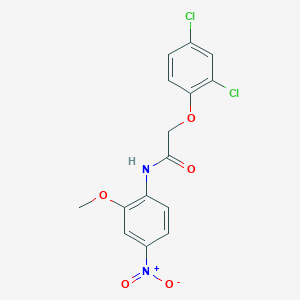![molecular formula C26H27ClN2O2 B3948935 1-[(4-chloro-3-methylphenoxy)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B3948935.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-4-(diphenylmethyl)piperazine
Overview
Description
1-[(4-chloro-3-methylphenoxy)acetyl]-4-(diphenylmethyl)piperazine, also known as CDMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
1-[(4-chloro-3-methylphenoxy)acetyl]-4-(diphenylmethyl)piperazine acts as a selective agonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. The activation of 5-HT1A receptors leads to the inhibition of the release of serotonin, which is a neurotransmitter that plays a key role in the regulation of mood, anxiety, and other physiological processes. The activation of 5-HT1A receptors also leads to the activation of various signaling pathways, including the adenylate cyclase and phospholipase C pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of serotonin neurotransmission, the regulation of mood and anxiety, and the modulation of various physiological processes, including cardiovascular function, thermoregulation, and pain perception. This compound has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
Advantages and Limitations for Lab Experiments
1-[(4-chloro-3-methylphenoxy)acetyl]-4-(diphenylmethyl)piperazine has several advantages for lab experiments, including its high selectivity and potency for the 5-HT1A receptor, its well-characterized mechanism of action, and its availability in pure form. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 1-[(4-chloro-3-methylphenoxy)acetyl]-4-(diphenylmethyl)piperazine, including the development of new drug candidates based on its structure and mechanism of action, the investigation of its potential therapeutic applications in various diseases, and the exploration of its role in the regulation of mood and behavior. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Scientific Research Applications
1-[(4-chloro-3-methylphenoxy)acetyl]-4-(diphenylmethyl)piperazine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, depression, and anxiety disorders. In neuroscience, this compound has been used to study the role of serotonin receptors in the regulation of mood and behavior. In pharmacology, this compound has been used to investigate the mechanism of action of various drugs and to develop new drug candidates.
properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O2/c1-20-18-23(12-13-24(20)27)31-19-25(30)28-14-16-29(17-15-28)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,26H,14-17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVGSVAMFRNNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride](/img/structure/B3948854.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B3948859.png)
![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B3948864.png)

![2-butyl-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948883.png)
![2-(2,5-dimethylphenoxy)-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B3948887.png)


![N-[3-(dimethylamino)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B3948920.png)
![2-amino-3-[(2-methylphenyl)amino]naphthoquinone](/img/structure/B3948924.png)
![2-butyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948927.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B3948943.png)
![2-methyl-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B3948950.png)
![2-(4-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylpropanamide](/img/structure/B3948952.png)